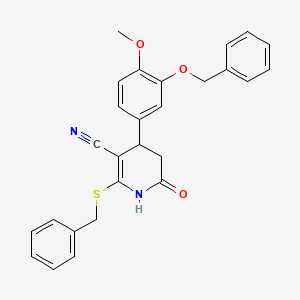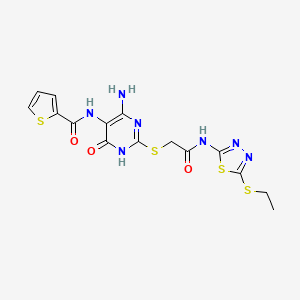
4-(4-methylphenyl)-3-(nitromethyl)-5-(trifluoromethyl)-4H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-methylphenyl)-3-(nitromethyl)-5-(trifluoromethyl)-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C11H9F3N4O2 and its molecular weight is 286.214. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmaceutical and Medicinal Chemistry Applications
Triazole derivatives have garnered significant attention in pharmaceutical research due to their wide range of biological activities. The synthesis and evaluation of triazole compounds have led to the development of novel drugs with anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, among others. These compounds are considered crucial for the preparation of new drugs, as they offer several structural variations with potent therapeutic effects. Their preparation aims at addressing current issues in green chemistry, energy saving, and sustainability, alongside discovering prototypes for emerging diseases, including those caused by drug-resistant bacteria and neglected diseases affecting vulnerable populations (Ferreira et al., 2013).
Agricultural Applications
Triazole derivatives play a significant role in agriculture, primarily through their incorporation into pesticides and plant growth regulators. Their chemical stability and biological activity make them suitable for protecting crops against pests and diseases, thereby enhancing yield and productivity. The industrial use of 3- and 4-amino-1,2,4-triazoles in the production of agricultural products highlights their importance in developing effective and environmentally safe agrochemicals (Nazarov et al., 2021).
Material Science Applications
In material science, triazole derivatives have been explored for their potential in creating new materials with unique properties. For instance, the synthesis of 1,2,4-triazole-containing scaffolds using 3-amino-1,2,4-triazole has been highlighted for its relevance in drug discovery studies against various diseases. These compounds are key in developing new drug candidates, underscoring the versatility of triazole scaffolds in medicinal chemistry and beyond (Nasri et al., 2021).
Environmental Science Applications
Triazole derivatives have also been studied for their environmental impact, particularly in the context of pollution and degradation pathways. The occurrence, toxicity, and degradation of compounds such as triclosan, which shares structural similarities with triazole derivatives, have been reviewed to understand their environmental fate. These studies are crucial for assessing the ecological safety of chemical substances used in consumer products and their potential transformation into more toxic and persistent compounds in the environment (Bedoux et al., 2012).
Propiedades
IUPAC Name |
4-(4-methylphenyl)-3-(nitromethyl)-5-(trifluoromethyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N4O2/c1-7-2-4-8(5-3-7)18-9(6-17(19)20)15-16-10(18)11(12,13)14/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWNSKUNMDOWCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2C(F)(F)F)C[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2859551.png)
![1-(4-chlorophenyl)-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]cyclopentane-1-carboxamide](/img/structure/B2859552.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[4-(3-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide](/img/structure/B2859554.png)
![2-(1H-indol-1-yl)-1-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B2859556.png)


![1-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(p-tolyl)urea](/img/structure/B2859560.png)
![N-[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2859561.png)


![8-(2,4-dimethoxyphenyl)-3-(4-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2859564.png)
![N-[Cyano-(2-methylphenyl)methyl]-2-(diethylamino)acetamide](/img/structure/B2859565.png)

